molecular formula C14H16O5 B2585839 (E)-Ethyl3-(2-(benzyloxy)-2-oxoethoxy)acrylate CAS No. 2209612-25-7

(E)-Ethyl3-(2-(benzyloxy)-2-oxoethoxy)acrylate

Cat. No.: B2585839
CAS No.: 2209612-25-7
M. Wt: 264.277
InChI Key: MKVANPRYMJDUQR-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-Ethyl 3-(2-(benzyloxy)-2-oxoethoxy)acrylate is an organic compound that belongs to the class of acrylates. Acrylates are known for their wide range of applications in polymer chemistry, coatings, adhesives, and various other industrial processes. This particular compound features an ethyl ester group, a benzyloxy group, and an acrylate moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 3-(2-(benzyloxy)-2-oxoethoxy)acrylate typically involves the esterification of (E)-3-(2-(benzyloxy)-2-oxoethoxy)acrylic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of (E)-Ethyl 3-(2-(benzyloxy)-2-oxoethoxy)acrylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 3-(2-(benzyloxy)-2-oxoethoxy)acrylate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The acrylate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can react with the acrylate group under basic conditions.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted acrylates depending on the nucleophile used.

Scientific Research Applications

(E)-Ethyl 3-(2-(benzyloxy)-2-oxoethoxy)acrylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the development of bioactive compounds.

    Industry: Used in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-(2-(benzyloxy)-2-oxoethoxy)acrylate involves its ability to undergo various chemical transformations. The acrylate moiety can participate in polymerization reactions, while the benzyloxy group can be modified to introduce different functional groups. These transformations enable the compound to interact with various molecular targets and pathways, making it a versatile tool in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(2-(benzyloxy)-2-oxoethoxy)acrylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Propyl 3-(2-(benzyloxy)-2-oxoethoxy)acrylate: Similar structure but with a propyl ester group instead of an ethyl ester group.

Uniqueness

(E)-Ethyl 3-(2-(benzyloxy)-2-oxoethoxy)acrylate is unique due to its specific combination of functional groups, which allows for a wide range of chemical transformations. Its ethyl ester group provides different reactivity compared to methyl or propyl esters, making it suitable for specific synthetic applications.

Properties

IUPAC Name

ethyl (E)-3-(2-oxo-2-phenylmethoxyethoxy)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O5/c1-2-18-13(15)8-9-17-11-14(16)19-10-12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVANPRYMJDUQR-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=COCC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/OCC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.